Panaxyne

Descripción general

Descripción

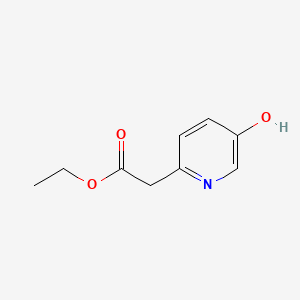

Panaxyne is a chemical compound with the molecular formula C14H20O2 . It has an average mass of 220.307 Da and a mono-isotopic mass of 220.146332 Da . It is a mixture of hexanoic acid, octanoic acid, and decanoic acid . It has been shown to have significant cytotoxicity against cancer cells in vitro and in vivo .

Synthesis Analysis

The synthesis of Panaxyne is related to the biosynthesis of ginsenosides in Panax ginseng . The TCP (TBI, CYC, PCF) family of transcription factors plays an important role in plant growth and development, hormone signaling, and synthesis of secondary metabolites . The PgTCP26-02 gene was found to be related to ginsenoside synthesis .

Molecular Structure Analysis

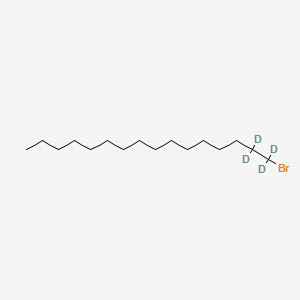

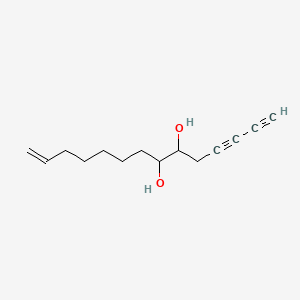

The molecular structure of Panaxyne includes a diyne-ene and epoxy moiety . The structure was determined to be tetradeca-13-ene-1,3-diyne-6,7-diol by UV, IR, 1H-NMR, 13C-NMR, and mass spectra .

Physical And Chemical Properties Analysis

Panaxyne has a density of 1.0±0.1 g/cm3, a boiling point of 370.2±42.0 °C at 760 mmHg, and a flash point of 172.0±22.5 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its polar surface area is 40 Å2 .

Aplicaciones Científicas De Investigación

Cytotoxic Activity : Panaxyne epoxide, a compound isolated from Panax ginseng, has been found to exhibit cytotoxic activity against L1210 cells, indicating potential applications in cancer research (Kim, Kang, & Lee, 1989).

Traditional and Medicinal Uses : Panax L. (Araliaceae), including Panax ginseng, has a long history of use as tonic agents in various traditional medicinal systems, particularly in East Asia. These plants are used to regulate bodily functions and as adjuvant therapy for conditions such as tumors and traumatic hemorrhagic shock (Liu, Xu, & Wang, 2020).

Pharmacological and Biological Activities : Panax ginseng and related species have been extensively studied for their wide range of biological activities, including antineoplastic, anti-inflammatory, hepatorenal protective, neuroprotective, immunoregulatory, cardioprotective, and antidiabetic effects (Mancuso & Santangelo, 2017).

Chemical Diversity : The genus Panax is known for its rich chemical diversity, with over 760 chemical compounds identified, including saponins, flavonoids, polysaccharides, steroids, and phenols. This diversity underpins the wide range of pharmacological activities observed in these plants (Yang et al., 2014).

Therapeutic Potential in Cardiovascular Diseases : Saponins from Panax notoginseng have been identified as primary ingredients with potential therapeutic effects against various cardiovascular diseases (Liu et al., 2014).

Immunomodulation Activities : Ginsenosides, the main active components of Panax ginseng, play significant roles in inflammatory responses and diseases. These compounds have been shown to exhibit anti-inflammatory activities by suppressing the production of proinflammatory cytokines and regulating inflammatory signaling pathways (Kim et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

tetradec-13-en-1,3-diyne-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-5-7-8-10-12-14(16)13(15)11-9-6-4-2/h2-3,13-16H,1,5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVGAQBKTGZPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(CC#CC#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702653 | |

| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Tetradecene-1,3-diyne-6,7-diol | |

CAS RN |

122855-49-6 | |

| Record name | Panaxyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122855-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Tetradecene-1,3-diyne-6,7-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.